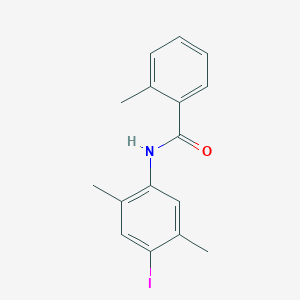
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide, also known as MDB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a benzodioxin derivative that has been synthesized through a number of methods, and its mechanism of action has been explored in various studies.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and neuroprotective effects, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been reported to have antioxidant activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with high purity. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its potential therapeutic applications have not been fully explored, and more research is needed to determine its efficacy in various disease models.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide. One area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies could investigate its efficacy in various disease models, including chronic pain and inflammatory diseases. Another area of interest is its potential neuroprotective effects, and more research is needed to determine its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has significant potential for use in scientific research, and further investigation is needed to fully elucidate its effects and potential therapeutic applications.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been synthesized through a number of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,4-dimethylbenzoyl chloride in the presence of a base. Both methods have been reported to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide with high purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been investigated for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In one study, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide was found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has also been shown to have analgesic effects in animal models of pain. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide has been investigated for its neuroprotective effects, with one study reporting that it can protect against neuronal damage in a model of Parkinson's disease.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)17(19)18-13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
InChIキー |
QHKZHPLCNDBAQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
溶解性 |
42.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
![3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244561.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)